molecular formula C9H8BrClO3 B1278762 2-Bromo-4,5-dimethoxybenzoyl chloride CAS No. 55171-61-4

2-Bromo-4,5-dimethoxybenzoyl chloride

Cat. No.: B1278762
CAS No.: 55171-61-4
M. Wt: 279.51 g/mol
InChI Key: QADMMVWIMLEMOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that benzoyl chloride compounds often participate in reactions involving nucleophilic substitution .

Mode of Action

2-Bromo-4,5-dimethoxybenzoyl chloride, like other benzoyl chloride compounds, is likely to undergo nucleophilic substitution reactions . In such reactions, a nucleophile, an atom that donates an electron pair to form a chemical bond, interacts with the benzoyl chloride, leading to the substitution of the chloride group.

Biochemical Pathways

It is known that benzoyl chloride compounds can participate in various organic reactions, including the suzuki-miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction is widely applied in organic chemistry, suggesting that this compound could potentially influence a variety of biochemical pathways.

Result of Action

Given its potential participation in nucleophilic substitution reactions and suzuki-miyaura coupling , it could contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the nature of the nucleophile . Additionally, the Suzuki-Miyaura coupling is known to be influenced by the choice of catalyst, base, and solvent .

Preparation Methods

The synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride can be achieved through several methods. One common method involves the reaction of 2-bromo-4,5-dimethoxybenzoic acid with thionyl chloride. The mixture is refluxed for 3 hours, after which the excess thionyl chloride is removed under vacuum. The crude product is then azeotroped from toluene and dried under high vacuum to yield the desired product as a clear oil .

Chemical Reactions Analysis

2-Bromo-4,5-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride and aluminum chloride. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Bromo-4,5-dimethoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

The presence of both bromine and methoxy groups in this compound makes it unique and potentially more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMMVWIMLEMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)Cl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451021
Record name 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55171-61-4
Record name 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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